molecular formula C14H15NO3 B106017 Phenol, 4-[2-(2-pyridinyloxy)propoxy]- CAS No. 142346-93-8

Phenol, 4-[2-(2-pyridinyloxy)propoxy]-

Cat. No.: B106017
CAS No.: 142346-93-8
M. Wt: 245.27 g/mol
InChI Key: OEEXMCPZWLJVDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of Phenol, 4-[2-(2-pyridinyloxy)propoxy]- involves the reaction of 4-hydroxyphenol with 2-(2-pyridinyloxy)propyl bromide under basic conditions . The reaction typically occurs in the presence of a base such as potassium carbonate in a solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Phenol, 4-[2-(2-pyridinyloxy)propoxy]- undergoes various chemical reactions, including:

Scientific Research Applications

Phenol, 4-[2-(2-pyridinyloxy)propoxy]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Phenol, 4-[2-(2-pyridinyloxy)propoxy]- involves its interaction with specific molecular targets and pathways. As a metabolite of Pyriproxyfen, it may exert its effects by disrupting the normal growth and development of arthropods, leading to their eventual death. The compound may interfere with hormonal pathways, particularly those involved in molting and reproduction, thereby reducing the population of target pests .

Comparison with Similar Compounds

Phenol, 4-[2-(2-pyridinyloxy)propoxy]- can be compared with other similar compounds, such as:

    Pyriproxyfen: The parent compound from which it is derived. Pyriproxyfen is widely used as an insect growth regulator.

    4-Hydroxyphenol: A precursor in the synthesis of Phenol, 4-[2-(2-pyridinyloxy)propoxy]-.

    2-(2-Pyridinyloxy)propyl bromide: Another precursor used in the synthesis.

The uniqueness of Phenol, 4-[2-(2-pyridinyloxy)propoxy]- lies in its specific structure and its role as a metabolite of Pyriproxyfen, contributing to its distinct chemical and biological properties .

Properties

IUPAC Name

4-(2-pyridin-2-yloxypropoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-11(18-14-4-2-3-9-15-14)10-17-13-7-5-12(16)6-8-13/h2-9,11,16H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEEXMCPZWLJVDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=C(C=C1)O)OC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70567014
Record name 4-{2-[(Pyridin-2-yl)oxy]propoxy}phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70567014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142346-93-8
Record name 4-{2-[(Pyridin-2-yl)oxy]propoxy}phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70567014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.